molecular formula C22H27NO4 B401961 pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B401961
M. Wt: 369.5g/mol
InChI Key: GZSIETKQGOXSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a hydroxyphenyl group, and a pentyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in redox reactions, contributing to its antioxidant activity. The quinoline core may interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    4-Hydroxyphenylacetaldehyde: A compound with a hydroxyphenyl group, similar to the hydroxyphenyl moiety in the target compound.

Uniqueness

pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core, hydroxyphenyl group, and pentyl ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5g/mol

IUPAC Name

pentyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H27NO4/c1-3-4-5-12-27-22(26)19-14(2)23-17-10-7-11-18(25)21(17)20(19)15-8-6-9-16(24)13-15/h6,8-9,13,20,23-24H,3-5,7,10-12H2,1-2H3

InChI Key

GZSIETKQGOXSNR-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CCC2)C

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CCC2)C

Origin of Product

United States

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